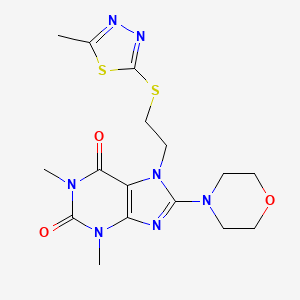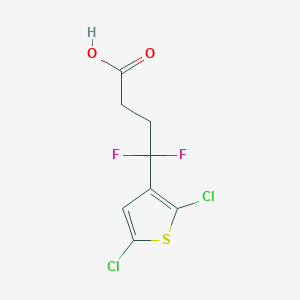![molecular formula C19H13ClN2O4S2 B2398715 4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide CAS No. 900135-18-4](/img/structure/B2398715.png)
4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a broad range of potential applications. This compound integrates multiple functional groups, including chlorine, benzamide, and thiazolidine, contributing to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide often begins with the preparation of the thiazolidine moiety. This is usually achieved by reacting a thioamide with a haloketone. The subsequent steps involve the condensation of this intermediate with a benzodioxin derivative under controlled conditions, followed by chlorination and benzoylation reactions to introduce the desired substituents.
Industrial Production Methods: : In an industrial setting, the process may be scaled up using batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvent systems are carefully chosen to optimize reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized at the sulfur atom or at the aromatic rings.
Reduction: : The carbonyl groups can be reduced to alcohols.
Substitution: : The chlorine atom can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic reagents like amines or thiols in basic conditions.
Major Products Formed: : These reactions lead to the formation of various products like sulfoxides, alcohols, and substituted derivatives, expanding the utility of the compound in synthesis.
Applications De Recherche Scientifique
This compound has garnered interest in multiple fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: : Explored for its therapeutic potential in treating infections, cancer, and inflammatory diseases due to its bioactive moieties.
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The benzodioxin and thiazolidine rings may interact with active sites or allosteric sites, inhibiting enzyme activity or modulating receptor functions. The chlorobenzamide group adds hydrophobic interactions, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds like 4-chloro-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide, and derivatives of benzodioxin and thiazolidine.
Uniqueness: : 4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide stands out due to its specific arrangement of functional groups, which imparts unique reactivity and biological activity not seen in its analogs. This distinct combination of substituents offers a tailored interaction profile for target molecules, making it a valuable asset in both research and industrial applications.
Propriétés
IUPAC Name |
4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S2/c20-13-4-2-12(3-5-13)17(23)21-22-18(24)16(28-19(22)27)10-11-1-6-14-15(9-11)26-8-7-25-14/h1-6,9-10H,7-8H2,(H,21,23)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTECCINANLLUFD-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398633.png)
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclohexylacetamide](/img/structure/B2398634.png)


![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)

![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2398652.png)



